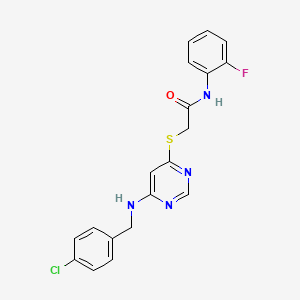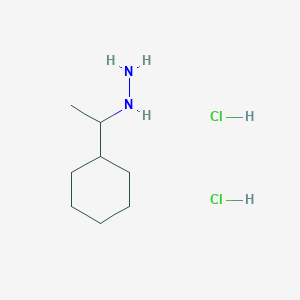
(1-Cyclohexylethyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyclohexylethyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . Its molecular weight is 215.17 . The IUPAC name for this compound is 1-cyclohexylethylhydrazine .
Molecular Structure Analysis
The InChI code for “(1-Cyclohexylethyl)hydrazine dihydrochloride” is 1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H .Physical And Chemical Properties Analysis
“(1-Cyclohexylethyl)hydrazine dihydrochloride” has a molecular weight of 215.17 .Scientific Research Applications
Detection and Sensing Applications
- Environmental and Biological Monitoring : The development of fluorescent probes for detecting hydrazine in environmental water systems and biological samples showcases the utility of hydrazine derivatives in monitoring applications. A study describes a ratiometric fluorescent probe utilizing dicyanoisophorone for sensitive detection of hydrazine, highlighting its low cytotoxicity and applicability for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Chemical Synthesis
- Novel Compound Synthesis : Research on novel pyrimidine and triazole fused derivatives, including the synthesis of hydrazine derivatives and their evaluation for antioxidant and anti-inflammatory activities, underscores the role of hydrazine in creating bioactive compounds (Bhalgat et al., 2014).
- Organic Synthesis Applications : A study on the design, synthesis, and reactivity of 1-hydrazinodienes for use in Diels-Alder reactions points to the versatility of hydrazine derivatives in synthesizing complex organic molecules (Sammis et al., 2005).
Biological Studies
- Antimicrobial and Anticancer Research : The synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles and their evaluation for antimicrobial and anticancer activities demonstrate the potential biomedical applications of hydrazine-derived compounds (El-Sawy et al., 2013).
Sensing and Imaging
- In Vivo and In Vitro Bioimaging : The creation of near-infrared fluorescence probes for hydrazine, capable of in vitro and in vivo bioimaging, further exemplifies the application of hydrazine derivatives in advanced sensing technologies (Zhang et al., 2015).
Safety And Hazards
The safety data sheet for hydrazine dihydrochloride, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, may cause an allergic skin reaction, and may cause drowsiness or dizziness . It is also classified as a carcinogen .
properties
IUPAC Name |
1-cyclohexylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(10-9)8-5-3-2-4-6-8;;/h7-8,10H,2-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBNCZQDXQBYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylethyl)hydrazine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564822.png)
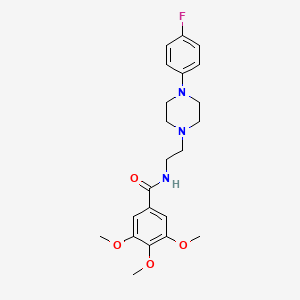
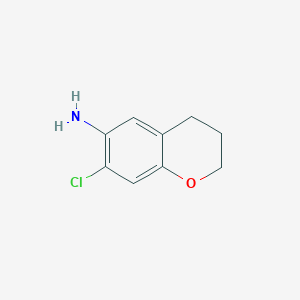
![Methyl 3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)naphthalene-2-carboxylate](/img/structure/B2564825.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2564828.png)
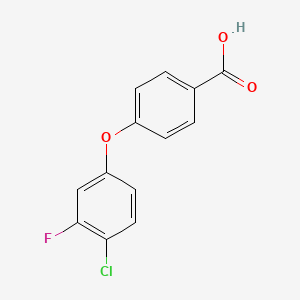
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2564831.png)
![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2564834.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2564835.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone](/img/structure/B2564836.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2564837.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2564838.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2564840.png)
